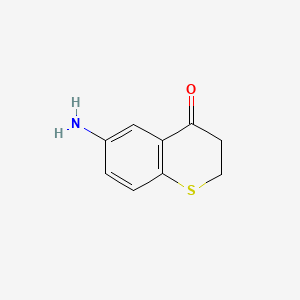

6-Aminothiochroman-4-one

Description

Structure

3D Structure

Properties

CAS No. |

103441-66-3 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.237 |

IUPAC Name |

6-amino-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C9H9NOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 |

InChI Key |

MQCVLBYIXAGLSX-UHFFFAOYSA-N |

SMILES |

C1CSC2=C(C1=O)C=C(C=C2)N |

Synonyms |

6-AMinothiochroMan-4-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Aminothiochroman 4 One and Analogues

Classical and Contemporary Approaches to Thiochroman-4-one (B147511) Ring System Construction

The construction of the thiochroman-4-one ring system has traditionally been achieved through methods like the reaction of thiophenol with β-halopropionic acids followed by intramolecular Friedel-Crafts acylation. nih.govresearchgate.net Another classical approach involves the direct reaction of α,β-unsaturated acids with thiophenol. nih.govresearchgate.net While effective, these methods can sometimes be limited by moderate yields. nih.govresearchgate.net More contemporary strategies have emerged, offering improved efficiency and broader substrate scope.

Intramolecular Cyclization Reactions in Thiochroman-4-one Synthesis

Intramolecular cyclization remains a cornerstone for synthesizing thiochroman-4-ones. A common strategy involves the synthesis of 3-(phenylthio)propanoic acids, which are then cyclized. nih.govresearchgate.net For instance, 3-(phenylthio)propanoic acids can be prepared via the reaction of thiophenols with β-chloropropanoic acid or through a solventless reaction with α,β-unsaturated carboxylic acids catalyzed by iodine or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govresearchgate.net The subsequent cyclization to form the thiochroman-4-one ring is often accomplished using strong acids like sulfuric acid, methanesulfonic acid, or via the formation of an acid chloride with oxalyl chloride followed by a Lewis acid-catalyzed Friedel-Crafts acylation with reagents like tin(IV) chloride. nih.govresearchgate.netrsc.org

The synthesis of 6-nitrothiochroman-4-one (B3058439), a precursor to 6-aminothiochroman-4-one, can be achieved through the reaction of 4-nitrothiophenol (B108094) with 3-chloropropionic acid, followed by cyclization. nih.gov The subsequent reduction of the nitro group to an amine is a key step. A reported method for this transformation involves using iron in the presence of ammonium (B1175870) chloride in an ethanol/water mixture. nih.gov Another approach circumvents the nitration and reduction steps by starting with 4-acetamidothiophenol, which undergoes addition to mesityl oxide, followed by cyclization and deprotection to yield the 6-aminothiochroman derivative. tandfonline.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-nitrothiophenol, 3-chloropropionic acid | 1. Base 2. Oxalyl chloride, SnCl4 | 6-Nitrothiochroman-4-one | 68% | nih.gov |

| 6-Nitrothiochroman-4-one | Fe, NH4Cl, EtOH/H2O | This compound | - | nih.gov |

| 4-Acetamidothiophenol, Mesityl oxide | 1. Et3N 2. MeLi 3. AlCl3 4. HCl, EtOH | 6-Aminothiochroman | 91% (final step) | tandfonline.com |

Metal-Catalyzed Coupling and Annulation Strategies

Modern synthetic organic chemistry has seen a surge in the use of metal catalysts to construct complex molecular architectures. These methods often provide high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions have proven to be powerful tools for synthesizing thiochroman-4-ones. One such method involves the carbonylative heteroannulation of o-iodothiophenols with allenes and carbon monoxide. scispace.comscispace.comresearchgate.net This reaction proceeds with high regioselectivity to afford thiochroman-4-one derivatives in good to excellent yields. scispace.com The proposed mechanism involves the regioselective addition of the thiol to the allene, followed by the formation of an arylpalladium species, CO insertion, intramolecular cyclization, and reductive elimination. scispace.comresearchgate.net

Another innovative palladium-catalyzed approach utilizes the insertion of tert-butyl isocyanide in a reaction between 1-bromo-2-fluorobenzenes and alkynes. sorbonne-universite.frthieme-connect.com This method generates a variety of substituted thiochroman-4-ones with good tolerance for different functional groups on both the benzene (B151609) ring and the alkyne. sorbonne-universite.frthieme-connect.com The reaction typically uses a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like DPEPhos. thieme-connect.com

A concise and efficient cross-coupling strategy has also been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids, utilizing a palladium(II) catalyst in combination with a Lewis acid. nih.govacs.org

| Reactants | Catalyst System | Product Type | Reference |

| o-Iodothiophenols, Allenes, CO | Palladium complex | Thiochroman-4-ones | scispace.comscispace.com |

| 1-Bromo-2-fluorobenzenes, Alkynes, tert-Butyl isocyanide | Pd(OAc)2, DPEPhos | Substituted thiochroman-4-ones | sorbonne-universite.frthieme-connect.com |

| 2-Sulfinyl-thiochromones, Arylboronic acids | Pd(OAc)2, XPhos, Zn(OTf)2 | 2-Aryl-4H-thiochromen-4-ones | nih.govacs.org |

Rhodium catalysts have enabled novel cycloaddition strategies for the synthesis of thiochroman-4-one derivatives. A tandem alkyne hydroacylation/thio-conjugate-addition sequence has been developed using a rhodium catalyst. acs.orgorganic-chemistry.org This one-pot process involves the reaction of β-tert-butylthio-substituted aldehydes with alkynes to form β′-thio-substituted-enones, which then undergo in situ intramolecular S-conjugate addition to yield thiochroman-4-ones. acs.orgorganic-chemistry.org This method is applicable to a range of aldehydes and alkynes, providing access to diverse thiochroman-4-one structures. acs.org

Furthermore, rhodium-catalyzed [3+2+1] cyclization of aromatic sulfides, alkynes, and carbon monoxide offers a direct route to 3-substituted thiochromenones. researchgate.net Another rhodium-catalyzed process involves the [4+2+1] cycloaddition of in situ generated ene/yne-ene-allenes and carbon monoxide to form complex fused ring systems. pku.edu.cn

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for constructing thiochroman-4-one skeletons. An efficient domino process for the synthesis of thioflavanones (2-arylthiochroman-4-ones) has been developed using a copper catalyst without an external ligand. organic-chemistry.orgresearchgate.netmdpi.com This method utilizes easily accessible 2'-halochalcones and an odorless sulfur source like xanthate to produce thioflavanones in excellent yields. organic-chemistry.orgresearchgate.net The reaction proceeds through a copper-catalyzed C(aryl)-S bond formation, followed by cleavage of the thioester and an intramolecular Michael addition. researchgate.net

Additionally, the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts, provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones. mdpi.comdntb.gov.ua

| Reactants | Catalyst System | Product Type | Reference |

| 2'-Halochalcones, Xanthate | Copper catalyst (ligand-free) | Thioflavanones | organic-chemistry.orgresearchgate.net |

| Thiochromones, Grignard reagents | Copper salts | 2-Alkylthiochroman-4-ones and Thioflavanones | mdpi.comdntb.gov.ua |

Photoinduced and Visible Light Mediated Synthetic Routes

Harnessing the energy of light, photoinduced and visible-light-mediated reactions represent a green and powerful approach for chemical synthesis. An efficient visible-light-mediated, photocatalyst-free C-S cross-coupling reaction has been developed for the synthesis of thiochromane derivatives. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orglookchem.com This method employs photoinduced electron transfer (PET) and can be used in a domino synthesis to produce thiochroman-4-one and related structures. organic-chemistry.orgnih.govacs.org The reaction mechanism is proposed to involve the formation of an electron donor-acceptor (EDA) complex between an aryl iodide and a xanthate, which serves as the sulfur source. organic-chemistry.orgnih.govacs.org

Visible-light-driven photoredox-neutral alkene acylarylation has also been reported for the synthesis of 3-(arylmethyl)chroman-4-ones and their thiochroman-4-one analogues. frontiersin.orgfrontiersin.org This metal- and oxidant-free method relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization. frontiersin.orgfrontiersin.org

| Reaction Type | Key Features | Product Type | Reference |

| Visible Light Mediated C-S Cross-Coupling | Photocatalyst-free, Photoinduced electron transfer (PET), Xanthate as sulfur source | Thiochromane derivatives | organic-chemistry.orgorganic-chemistry.orgnih.govacs.org |

| Visible Light-Driven Alkene Acylarylation | Photoredox-neutral, Metal- and oxidant-free, Radical cyclization | 3-(Arylmethyl)thiochroman-4-ones | frontiersin.orgfrontiersin.org |

Stereoselective Synthesis and Chiral Thiochromanone Derivatives

The development of stereoselective methods to produce chiral thiochromanone derivatives is of high importance due to the often-enhanced biological activity of single enantiomers.

A notable strategy combines base-promoted retro-sulfa-Michael addition with palladium-catalyzed asymmetric allenylic alkylation. rsc.orgscispace.com This approach has successfully yielded chiral thiochromanones with two central chiralities, including a quaternary stereocenter, and an axial chirality. rsc.orgscispace.comrsc.orgresearchgate.net The process has demonstrated high efficiency, achieving yields of up to 98%, diastereomeric ratios as high as 49.0:1, and excellent enantioselectivity (>99% ee). rsc.orgscispace.comrsc.orgresearchgate.net This method overcomes challenges related to chemoselectivity, regioselectivity, and stereoselectivity. scispace.comrsc.org

Another approach involves an organocatalytic enantioselective tandem Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. nih.gov This reaction, catalyzed by cupreine, produces enantioenriched 2,3,4-trisubstituted thiochromanes with good diastereoselectivities and enantioselectivities, which can be further enhanced through recrystallization. nih.gov The resulting nitro-containing thiochromanes can then be reduced to the corresponding 3-amino-4-hydroxythiochromanes. nih.gov

Furthermore, the stereoselective synthesis of α-aminophosphonates, which are precursors to α-aminophosphonic acids, can be achieved through several routes, including the addition of phosphites to chiral imines. nih.gov For instance, the addition of diethyl phosphite (B83602) to an imine derived from benzaldehyde (B42025) and (S)-α-methylbenzylamine yields α-aminophosphonates with a diastereoisomeric ratio of 66:34. nih.gov

These methodologies represent significant progress in accessing structurally complex and stereochemically defined thiochromanone derivatives.

Strategies for Introducing the C6-Amino Moiety or Precursors

The introduction of an amino group at the C6-position of the thiochromanone scaffold is a key transformation. The most common strategies involve the reduction of a nitro precursor or direct functionalization of the aromatic ring.

Reduction of Nitro Precursors to Amino-Thiochromanones

A widely employed and reliable method for synthesizing this compound is the reduction of its nitro precursor, 6-nitrothiochroman-4-one. This transformation can be achieved using various reducing agents and conditions.

Catalytic hydrogenation is a preferred method, often utilizing palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com This method is effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is another effective catalyst for this hydrogenation. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media provide a mild and chemoselective option. Reagents such as iron (Fe) in acetic acid or hydrochloric acid, zinc (Zn) in acidic conditions, and tin(II) chloride (SnCl2) are commonly used. commonorganicchemistry.com These methods are particularly useful when other reducible functional groups are present in the molecule. commonorganicchemistry.com For instance, the synthesis of 6-nitrothiochroman-4-one can be accomplished by the cyclization of 3-(p-nitrophenylthio)propanoic acid using a Lewis acid like tin(IV) chloride (SnCl4), followed by reduction of the nitro group.

The choice of reducing agent can be critical for achieving selectivity. For example, sodium sulfide (B99878) (Na2S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Key Features | Citation |

|---|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Effective for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Alternative to Pd/C, useful if dehalogenation is a concern. | commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Acidic conditions | Mild method, good for presence of other reducible groups. | commonorganicchemistry.com |

| Zn/Acid (e.g., Acetic Acid) | Acidic conditions | Mild method, chemoselective. | commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Reduces nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |

| Na₂S | - | Can offer selectivity in di-nitro compounds; generally not for aliphatic nitro groups. | commonorganicchemistry.com |

Direct Amino-Functionalization Approaches

Directly introducing an amino group onto the thiochromanone ring represents a more atom-economical approach. These methods often involve C-H activation and amination reactions.

Recent advancements have focused on transition-metal-catalyzed C-H amination. rsc.org For example, ruthenium(II)-catalyzed ortho-C-H amination of arenes has been achieved at room temperature using O-benzoyl hydroxylamines. nih.gov Such methods offer a direct route to arylamines and are compatible with various heterocyclic systems. nih.govnih.gov

Iron-catalyzed direct α-amination of 1,3-dicarbonyl compounds using arylhydroxylamines as the aminating agent has also been reported. organic-chemistry.org This procedure is operationally simple and provides α-amino carbonyl derivatives in high yields. organic-chemistry.org Another approach involves a copper(II) bromide-catalyzed direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org

While these direct amination methods are promising, their application specifically to the C6 position of thiochroman-4-one is an area of ongoing research. The electronic properties of the thiochromanone ring system will influence the regioselectivity of such direct functionalization reactions.

Green Chemistry Protocols in Thiochromanone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiochromanones to develop more sustainable and efficient processes. Key strategies include the use of microwave assistance and high-pressure systems.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. oatext.comnih.gov The synthesis of thiochroman-4-ones can benefit from this technology. For instance, the cyclization of β-arylthiopropanoic acids to form thiochroman-4-ones can be efficiently achieved under microwave irradiation. researchgate.net

Microwave heating has been successfully applied to various heterocyclic syntheses, demonstrating its potential for the preparation of thiochromanone derivatives and related compounds. mdpi.comresearchgate.net The use of microwave irradiation is considered an environmentally benign method as it can reduce reaction times from hours to minutes and improve yields. oatext.comresearchgate.net

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Citation |

|---|---|---|---|---|

| Synthesis of 2H-chromene derivatives | 4–7 hours (reflux) | 8–10 minutes | Drastic reduction in reaction time. | mdpi.com |

| Diels-Alder reaction for chromene synthesis | Hours | Few minutes | Improved yield and reduced time. | researchgate.net |

| Synthesis of α,β-unsaturated compounds | - | 30-60 seconds | Rapid, efficient, and solvent-free. | oatext.com |

High-Pressure Systems for Thiochromeno-Fused Rings

High-pressure chemistry offers a unique approach to organic synthesis, often enabling reactions that are difficult to achieve under standard conditions. The use of high-pressure systems, such as a Q-tube reactor, has been shown to be an effective and environmentally friendly tool for synthesizing thiochromeno-fused ring systems. nih.govacs.org

A notable application is the synthesis of thiochromeno[4,3-b]pyridine derivatives through an ammonium acetate-mediated cyclocondensation reaction between 3-oxo-2-arylhydrazonopropanals and thiochroman-4-one. nih.govacs.org This high-pressure protocol has proven superior to conventional heating, offering advantages such as safety, broad substrate scope, simple work-up, and high atom economy. nih.govacs.org For example, in the synthesis of a specific thiochromeno[4,3-b]pyridine derivative, increasing the reaction temperature to 170 °C in a high-pressure system resulted in a 93% yield. nih.govacs.org

High-pressure conditions can influence reaction rates and equilibria, particularly when the formation of the transition state involves a change in volume. amu.edu.pl This makes it a valuable technique for constructing complex heterocyclic frameworks.

Chemical Reactivity and Derivatization Strategies of 6 Aminothiochroman 4 One Core

Functional Group Transformations at the Thiochromanone Skeleton

The inherent reactivity of the sulfur and carbon atoms within the thiochromanone skeleton permits several key functional group transformations, primarily through oxidation and dehydrogenation reactions. These modifications alter the electronic properties and conformation of the ring system, providing access to derivatives with distinct chemical and biological profiles.

Oxidation Reactions (e.g., Sulfone Formation)

The thioether moiety in the 6-aminothiochroman-4-one core is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxides and sulfones. The oxidation to the sulfone derivative, this compound 1,1-dioxide, significantly alters the geometry and electronic nature of the sulfur atom, converting it from a bent, electron-donating thioether to a tetrahedral, strongly electron-withdrawing sulfone group.

A common and effective method for this transformation is the use of Oxone (potassium peroxymonosulfate) in a mixed solvent system. For the parent compound, thiochroman-4-one (B147511), the oxidation to thiochroman-4-one 1,1-dioxide proceeds efficiently when stirred with Oxone in a mixture of methanol, water, and acetone (B3395972) at elevated temperatures. nih.gov This method is generally applicable to a wide range of sulfides, offering high yields and straightforward product isolation. organic-chemistry.org While the presence of the 6-amino group may require optimization of reaction conditions, potentially through protection, this oxidative pathway provides a reliable route to the sulfone derivative. The resulting this compound 1,1-dioxide serves as a key intermediate for further derivatization.

Table 1: Representative Conditions for Oxidation of Thiochroman-4-one This table is based on the oxidation of the parent compound, thiochroman-4-one, and is illustrative of the conditions applicable to the 6-amino derivative.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiochroman-4-one | Oxone | Methanol/Water/Acetone (1:1:1) | 60 °C, 12 h | Thiochroman-4-one 1,1-dioxide | 76% | nih.gov |

Dehydrogenation and Unsaturation

Introducing unsaturation into the thiochromanone ring to form a 4H-thiochromen-4-one system is another important transformation. This dehydrogenation creates a conjugated enone system, which can influence the molecule's planarity, reactivity, and photophysical properties. rsc.org

A direct method to achieve this involves the treatment of the corresponding sulfone derivative with iodine in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). For instance, thiochroman-4-one 1,1-dioxide can be heated with iodine in DMSO to yield 4H-thiochromen-4-one 1,1-dioxide. nih.gov This reaction provides a pathway to access the unsaturated core while maintaining the oxidized state of the sulfur atom. The resulting 6-amino-4H-thiochromen-4-one derivatives are valuable synthons for further functionalization, particularly in the synthesis of flavonoids and other biologically relevant molecules. nih.gov The dehydrogenation reaction is a key step in many synthetic protocols leading to complex pharmaceutical compounds. taylorfrancis.com

Heterocyclic Annulation and Fusion Reactions

The carbonyl group and the adjacent active methylene (B1212753) group of the this compound core provide reactive sites for constructing new fused ring systems. These annulation reactions are critical for building polycyclic architectures that are often found in pharmacologically active compounds.

Formation of Polycyclic Systems Incorporating the Thiochromanone Moiety

The thiochromanone moiety can serve as a foundational component for the assembly of more complex, multi-ring structures. rsc.org Annulation strategies often involve condensation reactions that build upon the existing ketone functionality. These methods allow for the creation of diverse heterocyclic frameworks, expanding the chemical space accessible from the this compound starting material. The synthesis of such fused systems is a major focus in organic and medicinal chemistry due to the prevalence of six-membered heterocycles in marketed drugs and natural products. nih.govfrontiersin.org

Syntheses of Fused Pyridine (B92270) and Pyrimidine (B1678525) Systems

A particularly fruitful area of derivatization is the fusion of pyridine and pyrimidine rings onto the thiochromanone skeleton, yielding thiochromeno-pyridines and thiochromeno-pyrimidines. These fused heterocyclic systems are of significant interest due to their diverse biological activities. nih.govrsc.org

One effective strategy for synthesizing fused pyridine systems involves a multicomponent reaction. For example, thiochroman-4-one can be reacted with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium (B1175870) acetate (B1210297). nih.gov This condensation reaction, often facilitated by high-pressure conditions in a Q-tube reactor, leads to the formation of thiochromeno[4,3-b]pyridine derivatives in good yields. nih.gov The reaction proceeds through a cyclocondensation mechanism, building the pyridine ring onto the 'b' face of the thiochromanone core.

Similarly, the synthesis of fused pyrimidine systems can be achieved through various cyclocondensation strategies. mdpi.comsciencescholar.usnih.gov For instance, thiochromeno-[3,4-d]-pyrimidine derivatives have been synthesized via one-pot, three-component reactions, highlighting the versatility of the thiochromanone scaffold in constructing complex heterocyclic systems. rsc.org These reactions underscore the utility of this compound as a precursor for generating libraries of novel, polycyclic compounds.

Table 2: Synthesis of Thiochromeno[4,3-b]pyridine Derivatives This table is based on the reaction of the parent compound, thiochroman-4-one, and is illustrative of the annulation strategy applicable to the 6-amino derivative.

| Ketone Component | Aldehyde Component | Reagent/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Thiochroman-4-one | 3-Oxo-2-arylhydrazonopropanals | Ammonium Acetate / Acetic Acid | Q-tube Reactor, 170 °C | Thiochromeno[4,3-b]pyridine derivative | nih.gov |

Ligand Design and Conjugation for Advanced Chemical Probes

The this compound structure possesses features that make it an attractive scaffold for the design of chemical probes. Chemical probes are essential tools for studying biological systems, and their design often involves a core scaffold that can be systematically modified. The thiochromanone framework is considered a "privileged scaffold" in drug design, and its derivatives have been explored for various biological activities. researchgate.netnih.govnih.gov Furthermore, related thiochromene structures are known to have applications as fluorescent probes. rsc.org

The primary amino group at the 6-position is a key functional handle for derivatization and conjugation. This group allows for the straightforward attachment of various moieties through stable amide or sulfonamide linkages. By conjugating reporter groups (e.g., fluorophores, biotin), photoreactive groups, or other bioactive molecules to the 6-amino position, the thiochromanone core can be converted into a range of specialized chemical probes. For example, conjugation with a fluorescent dye could enable the tracking of the molecule's localization within cells, while attachment of a photoaffinity label could be used to identify its protein binding partners. This strategic derivatization of the 6-amino group transforms the core scaffold into a multifunctional tool for chemical biology research.

Preclinical Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies of 6-Aminothiochroman-4-one Derivatives

Derivatives of this compound have been investigated for their potential to inhibit a range of enzymes, with notable activity observed against certain proteases.

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapies. Research into novel, non-peptidic protease inhibitors has explored a variety of molecular scaffolds to enhance binding affinity and overcome drug resistance.

Within this context, derivatives of aminothiochromane have been designed and synthesized as P2 ligands for HIV-1 protease inhibitors. These designs were informed by the X-ray crystal structures of approved inhibitors, such as darunavir, which demonstrate key hydrogen-bonding interactions with the protease backbone. The aim was to create inhibitors that could establish robust interactions within the active site of the enzyme.

One study focused on incorporating 4-(R)-aminothiochroman carboxamide as the P2 ligand. The initial inhibitor in this series demonstrated a moderate HIV-1 protease inhibitory constant (Ki) of 26.7 nM, though it lacked significant antiviral activity in cellular assays (IC50 > 1 µM). To improve potency, the thiochroman (B1618051) ring's sulfur atom was oxidized to a sulfone. This modification was based on the principle that sulfone oxygens can form strong bonding interactions. The resulting sulfone derivative exhibited a substantial increase in potency, with an enzyme Ki of 0.1 nM and improved antiviral activity, showing an IC50 value of 476 nM nih.gov.

Further structural modifications, such as the removal of a Boc-protecting group from the 4-amino position, led to a significant decrease in inhibitory activity, highlighting the importance of this functional group for target engagement nih.gov. High-resolution X-ray crystallography of some of these aminothiochromane-based inhibitors complexed with HIV-1 protease has provided detailed molecular insights into the ligand-binding site interactions, confirming the intended binding modes and informing further design strategies nih.gov.

Table 1: HIV-1 Protease Inhibition by Aminothiochroman Derivatives

| Inhibitor | P2 Ligand | Modification | HIV-1 Protease Ki (nM) | Antiviral IC50 (nM) |

|---|---|---|---|---|

| 4a | 4-(R)-aminothiochroman carboxamide | - | 26.7 | > 1000 |

| 4b | 4-(R)-aminothiochroman carboxamide | Ring sulfur oxidized to sulfone | 0.1 | 476 |

| 4c | 4-aminothiochroman | Removal of Boc-group | - | Significant loss of activity |

Data sourced from nih.gov

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes characterized by a catalytic mechanism that utilizes an N-terminal serine, threonine, or cysteine residue as the primary nucleophile. These enzymes are involved in a variety of biological processes, and their inhibition is a target for therapeutic intervention in several diseases.

A comprehensive search of the scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound or its derivatives against N-terminal nucleophile hydrolases.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The tumor-associated isoforms, CAIX and CAXII, are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. As such, they are considered important targets for the development of anticancer drugs.

Despite the interest in developing selective inhibitors for CAIX and CAXII, a review of published research reveals no studies focused on the evaluation of this compound or its derivatives as inhibitors of these specific carbonic anhydrase isoforms.

Inhibition of Proteolytic Enzymes

Receptor Modulation and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. These interactions can lead to a cascade of downstream signaling events, resulting in a physiological response. The study of ligand-target interactions is crucial for understanding the mechanism of action of potential therapeutic agents.

There is currently no available scientific literature that describes the modulation of any specific receptors or details the ligand-target interactions of this compound or its derivatives.

Retinoid Receptor (RAR/RXR) Modulation by Thiochroman-based Heteroarotinoids

Thiochroman-based heteroarotinoids are a class of synthetic retinoids that incorporate a sulfur heteroatom within a six-membered cyclic ring. nih.gov These compounds have been systematically studied to determine how their structural features influence specificity for retinoid receptors (RARs). nih.gov

Studies have demonstrated that, as a class, heteroarotinoids activate RAR receptors. nih.gov The inclusion of a sulfur atom in the thiochroman ring has been shown to confer a greater specificity for the retinoic acid receptor-gamma (RARγ) compared to an oxygen atom in the equivalent chroman structure. nih.gov The six-membered ring structure of thiochroman also contributes to an increased specificity for RARβ over five-membered ring systems. nih.gov Therefore, the thiochroman scaffold is a key determinant of the specific nuclear receptor interactions of these synthetic retinoids. nih.gov

Interestingly, further structural modifications have led to thiochroman derivatives with significant anticancer activity that functions independently of retinoid receptor activation. researchgate.net Certain heteroarotinoids containing a thiourea linker have demonstrated potent cytotoxic effects against cancer cells without activating any of the retinoid receptors. researchgate.netnih.gov This suggests an alternative mechanism of action, separating their antiproliferative effects from traditional retinoid signaling pathways. researchgate.net The flexible, distorted thiochroman ring system has been shown to be a critical feature for this activity, as replacing it with a rigid, planar quinoline unit markedly reduces the compound's potency. nih.gov

Dopamine and Serotonin Receptor Interactions

A comprehensive review of available scientific literature did not yield specific data on the interaction of this compound or its related thiochroman derivatives with dopamine and serotonin receptors.

Histamine and Vanilloid Receptor Antagonism

A comprehensive review of available scientific literature did not yield specific data on the antagonist activity of this compound or its related thiochroman derivatives at histamine and vanilloid receptors.

Interleukin Signaling Pathway Modulation

A comprehensive review of available scientific literature did not yield specific data on the modulation of interleukin signaling pathways by this compound or its related thiochroman derivatives.

Antiproliferative and Chemopreventive Effects in Cell-Based Models

In vitro Oncology Studies

Thiochroman-based heteroarotinoids have demonstrated notable antiproliferative and cytotoxic effects in cell-based cancer models. A series of heteroarotinoids structurally related to the lead compound SHetA2 were synthesized and evaluated for their activity against the A2780 human ovarian carcinoma cell line. nih.gov

The studies compared various structural modifications to assess their impact on cytotoxicity. Key findings include that compounds with a thiourea linker showed similar potency to their urea-based counterparts, and derivatives with a terminal nitro (NO2) group were slightly more potent than those with an ethyl ester (CO2Et) group. nih.gov Crucially, the presence of the flexible thiochroman ring was found to be essential for high potency. nih.gov

Table 1: Cytotoxicity of Thiochroman-Based Heteroarotinoids in A2780 Ovarian Cancer Cells nih.gov

| Compound | Core Structure | Linker | Terminal Group | IC50 (µM) |

|---|---|---|---|---|

| 1a | Thiochroman | Thiourea | NO2 | 2.0 ± 0.1 |

| 1b | Thiochroman | Urea | NO2 | 1.4 ± 0.1 |

| 2a | Thiochroman | Thiourea | CO2Et | 2.4 ± 0.1 |

| 2b | Thiochroman | Urea | CO2Et | 2.0 ± 0.1 |

IC50 values represent the concentration required to inhibit cell growth by 50%. Data derived from cytotoxicity assays.

Molecular Mechanisms of Action in Cancer Cells (e.g., AP-1 Inhibition, Receptor Activation)

The primary mechanism by which these thiochroman-based heteroarotinoids exert their antiproliferative effects is through the induction of apoptosis. nih.gov For the compounds tested on A2780 ovarian cancer cells, the mechanism of cytotoxicity was confirmed to be apoptotic. nih.gov

As discussed in section 4.2.1, the anticancer activity of some of these compounds is independent of RAR/RXR activation. researchgate.net For example, heteroarotinoids with a thiourea linker exhibit significant anticancer properties without activating retinoid receptors, indicating a distinct molecular pathway. researchgate.net The optimal structural features for enhancing cytotoxic potency were identified as the combination of a flexible thiochroman unit, a urea linker, and a nitro (NO2) terminal group. nih.gov While the precise downstream targets of these non-receptor-activating heteroarotinoids are still under investigation, their ability to induce apoptosis underscores their potential as novel anticancer agents. The direct inhibition of the AP-1 (Activator Protein-1) transcription factor by these specific thiochroman compounds has not been explicitly detailed in the reviewed literature, though modulation of AP-1 is a known mechanism for some retinoids.

Antimicrobial and Antiparasitic Activity

Antileishmanial Activity of Substituted Thiochromanones

The thiochromanone scaffold has been identified as a promising framework for the development of novel antileishmanial agents. Research has demonstrated that substitutions on the thiochroman-4-one (B147511) core can lead to significant activity against various Leishmania species.

Initial screenings of simple thiochroman-4-one compounds revealed generally weak antileishmanial activity nih.gov. However, derivatization of this core structure has yielded compounds with significantly enhanced potency. For instance, the introduction of hydrazone moieties to thiochroman-4-ones was found to substantially increase their activity against intracellular amastigotes of Leishmania panamensis nih.gov. Among these, semicarbazone and thiosemicarbazone derivatives of thioflavanone exhibited the highest antileishmanial effects, with EC₅₀ values of 5.4 µM and 5.1 µM, respectively, coupled with low cytotoxicity nih.gov.

Further studies have explored other substitutions. A series of novel thiochromanones designed based on natural products with known antileishmanial action were synthesized and tested. Within this series, phenylalkenyl and haloalkyl amide derivatives proved to be the most potent compounds, with IC₅₀ values of 10.5 µM and 7.2 µM, respectively nih.gov. Similarly, another investigation focusing on substitutions around the benzopyran core found that activity against L. infantum amastigotes was favored in compounds that featured a phenylalkenyl motif, such as cinnamyl or styryl groups researchgate.net. The most potent compound in this series demonstrated an IC₅₀ of 7.29 μM researchgate.net.

The introduction of a vinyl sulfone moiety to the thiochroman-4-one structure has also yielded highly active compounds against L. panamensis mdpi.com. Several of these derivatives displayed EC₅₀ values below 10 µM. Notably, a compound featuring fluorine substitution at the C-6 position alongside the vinyl sulfone group was identified as the most active and selective agent, with an EC₅₀ value of 3.23 µM and a high selectivity index mdpi.com. This highlights that specific substitutions at various positions on the thiochromanone ring system are crucial for optimizing antileishmanial potency.

| Compound Class/Derivative | Target Species | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Thioflavanone thiosemicarbazone | L. panamensis | 5.1 µM | nih.gov |

| Thioflavanone semicarbazone | L. panamensis | 5.4 µM | nih.gov |

| Haloalkyl amide thiochromanone | Leishmania sp. | 7.2 µM | nih.gov |

| Phenylalkenyl thiochromanone | L. infantum | 7.29 µM | researchgate.net |

| 6-Fluoro-thiochromanone vinyl sulfone | L. panamensis | 3.23 µM | mdpi.com |

Antibacterial and Antifungal Profiles

Thiochroman-4-one derivatives have demonstrated a broad spectrum of antimicrobial activities, with various structural modifications influencing their potency against different bacterial and fungal strains. nih.govnih.gov

In the realm of antibacterial research, thiochromanones functionalized with carboxamide moieties have shown significant efficacy. One such derivative, featuring a chloro substitution, exhibited potent activity against plant pathogenic bacteria, with EC₅₀ values of 15 µg/mL for Xanthomonas oryzae pv. oryzae (Xoo), 19 µg/mL for Xanthomonas oryzae pv. oryzicola (Xoc), and 23 µg/mL for Xanthomonas axonopodis pv. citri (Xac) nih.govnih.gov. Another series of novel thiochromanone derivatives containing a sulfonyl hydrazone moiety also displayed moderate to good antibacterial activities against these same Xanthomonas species mdpi.com. Specifically, compound 4i from this series was highly effective, with EC₅₀ values of 8.67 µg/mL (Xoo), 12.65 µg/mL (Xoc), and 10.62 µg/mL (Xac) mdpi.com. Furthermore, pyrazole derivatives of thiochroman-4-one have been identified as effective growth inhibitors of Bacillus subtilis nih.gov. The incorporation of oxime ether and 1,3,4-oxadiazole thioether moieties into the thiochroman-4-one structure has also resulted in compounds with notable antibacterial effects against Xoo and Xac tandfonline.com.

| Compound Class/Derivative | Bacterial Species | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Sulfonyl hydrazone derivative (4i) | Xanthomonas oryzae pv. oryzae | 8.67 µg/mL | mdpi.com |

| Sulfonyl hydrazone derivative (4i) | Xanthomonas axonopodis pv. citri | 10.62 µg/mL | mdpi.com |

| Sulfonyl hydrazone derivative (4i) | Xanthomonas oryzae pv. oryzicola | 12.65 µg/mL | mdpi.com |

| Carboxamide derivative (4e) | Xanthomonas oryzae pv. oryzae | 15 µg/mL | nih.gov |

| Oxime ether/1,3,4-oxadiazole thioether (7a) | Xanthomonas oryzae pv. oryzae | 17 µg/mL | tandfonline.com |

The antifungal potential of the thiochromanone scaffold is equally significant. A variety of substituted thiochroman-4-one derivatives have shown inhibitory activity against clinically relevant fungi, including Candida albicans and Cryptococcus neoformans, with a series of compounds demonstrating potent activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 16 µg/mL nih.gov. The activity of the most promising compound from this study was comparable to the standard antifungal drug fluconazole nih.gov. In other research, 3-substituted thiochromanones were screened against ten fungal species, and two compounds were found to be more efficient than ketoconazole ddtjournal.com. Against plant pathogenic fungi, a thiochroman-4-one derivative incorporating an oxime ether and 1,3,4-oxadiazole thioether moiety showed better in vitro activity against Botrytis cinerea than the commercial fungicide Carbendazim tandfonline.com.

| Compound Class/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| Substituted thiochroman-4-ones | Candida albicans | MIC = 0.5-16 µg/mL | nih.gov |

| Substituted thiochroman-4-ones | Cryptococcus neoformans | MIC = 0.5-16 µg/mL | nih.gov |

| 3-substituted thiochromanones (2f, 2g) | Various (10 species) | More efficient than Ketoconazole | ddtjournal.com |

| Oxime ether/1,3,4-oxadiazole thioether (7j) | Botrytis cinerea | 79% inhibition | tandfonline.com |

| Carboxamide derivative (3b) | Botrytis dothidea | 88% inhibition | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry in 6 Aminothiochroman 4 One Research

Elucidation of Structure-Activity Relationships for Biological Efficacy

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the 6-aminothiochroman-4-one scaffold, these studies have been instrumental in identifying key substituents and their positions that modulate the efficacy of the compounds.

Research into thiochroman-4-one (B147511) derivatives has revealed that the nature and position of substituents on the thiochroman (B1618051) core are critical determinants of their biological activity. For instance, in the context of anticancer activity, modifications to the thiochroman-4-one structure have been shown to influence cytotoxicity against various cancer cell lines. researchgate.net Studies on related chromone (B188151) and thiochromone (B8434766) structures have demonstrated that the addition of certain groups can enhance antiproliferative effects. nih.govnih.gov For example, in a series of bis-chromone derivatives, the presence of a 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating group like methoxy (B1213986) (OCH3) or a hydrogen-bonding group like hydroxyl (OH) on the other ring increased anticancer activity. nih.gov Conversely, the saturation of one of the chromenone rings to a chromanone decreased the activity. nih.gov

In the pursuit of leishmanicidal agents, SAR studies of thiochroman-4-one derivatives indicated that compounds featuring a vinyl sulfone moiety displayed the most potent antileishmanial activity, with some showing high selectivity indices. researchgate.net The removal of either the double bond or the sulfone group resulted in a decrease in activity, highlighting the importance of this specific functional group. researchgate.net

Similarly, for cholinesterase inhibition, a therapeutic target in Alzheimer's disease, the substitution pattern on the chromenone ring is crucial. nih.govnih.govdrugbank.com Studies on amino-7,8-dihydro-4H-chromenone derivatives showed that substitutions at the R1 position were generally beneficial for enhancing activity against acetylcholinesterase (AChE). nih.gov For instance, derivatives with 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at the R1 position significantly increased inhibitory activity against butyrylcholinesterase (BChE). nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of thiochroman-4-one and related chromone derivatives:

| Scaffold | Substituent | Position | Biological Activity | Effect |

| bis-chromone | 5-cyclohexylmethoxy | First chromenone ring | Anticancer | Increased activity nih.gov |

| bis-chromone | Methoxy (OCH3) or Hydroxyl (OH) | Second chromenone ring | Anticancer | Increased activity nih.gov |

| thiochroman-4-one | Vinyl sulfone | - | Antileishmanial | High activity researchgate.net |

| amino-7,8-dihydro-4H-chromenone | 4-chlorobenzyloxy | R1 | BChE Inhibition | Increased activity nih.gov |

| amino-7,8-dihydro-4H-chromenone | 4-bromobenzyloxy | R1 | BChE Inhibition | Increased activity nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Chiral compounds often exhibit different pharmacological profiles for each enantiomer, as biological targets like enzymes and receptors are themselves chiral. nih.gov In the context of thiochroman-4-one derivatives, the stereochemistry can influence how these molecules bind to their targets. ubfc.fr

For example, in the synthesis of spiropyrrolidines tethered with a thiochroman-4-one moiety, the stereochemistry of the final compounds was confirmed using X-ray diffraction studies. ubfc.fr While the primary focus of this study was on antimicrobial activity, the established stereochemistry is crucial for understanding the specific interactions with microbial targets.

Research on other chiral compounds has demonstrated that stereochemistry can affect not only target binding but also metabolic pathways and cellular uptake. nih.govnih.gov For instance, in a study of 4-ipomeanol, the stereochemistry influenced its glucuronidation in human liver and kidney microsomes, a key metabolic process. nih.gov This underscores the importance of considering stereoisomers in the development of any therapeutic agent, including those based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. These methods are widely applied to the study of this compound derivatives to rationalize experimental findings and guide the design of new compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov This method is used to understand the binding mechanisms and to screen virtual libraries of compounds for potential biological activity. nih.gov For thiochroman-4-one derivatives, docking studies have been employed to elucidate their interactions with various biological targets.

In studies of cholinesterase inhibitors, docking simulations have revealed how chromenone derivatives orient themselves within the active site of AChE. nih.gov For instance, the chromenone ring might interact with the peripheral anionic site (PAS), while other parts of the molecule occupy the catalytic anionic site (CAS). nih.gov These insights are invaluable for designing derivatives with improved inhibitory potency.

Similarly, in the context of antimicrobial research, docking simulations of spiropyrrolidines containing a thiochroman-4-one scaffold have been performed to understand their binding to microbial proteins. ubfc.fr These simulations, often coupled with experimental data, provide a detailed picture of the ligand-receptor interactions, including hydrogen bonds and hydrophobic interactions, which are key for stabilizing the complex. nih.gov

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. nih.gov Predicting the bioactive conformation of a ligand is crucial for understanding its interaction with a biological target. nih.govresearchgate.net For flexible molecules like many this compound derivatives, understanding the conformational landscape is essential for accurate binding mode prediction. biorxiv.org

Computational methods can generate conformational ensembles of a ligand, which can then be used in docking studies to predict the most likely binding mode. nih.gov This approach is particularly useful for complex molecules where flexible docking can be challenging. nih.gov The stability of the predicted binding mode can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time and provide insights into the dynamic behavior of the ligand-protein complex. nih.govrasayanjournal.co.inmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netmdpi.comnih.gov The primary goal of QSAR is to develop models that can predict the activity of new, untested compounds. researchgate.net

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known biological activity. nih.gov These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity. d-nb.info

While specific QSAR models for this compound are not extensively reported in the provided context, the principles of QSAR are broadly applicable to this class of compounds. frontiersin.org For example, a QSAR study on xanthone (B1684191) derivatives, which share a similar heterocyclic core, successfully identified key descriptors related to their cytotoxic activity and guided the design of more potent anticancer agents. dovepress.com Such models can be used for virtual screening of compound libraries and for optimizing lead compounds to improve their biological activity. researchgate.net

X-ray Crystallographic Analysis of Compound-Target Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a crystal. wikipedia.org In the context of drug discovery, it provides invaluable insights into how a ligand, such as a derivative of this compound, interacts with its biological target at the molecular level. nih.govnih.gov This is achieved by crystallizing the ligand-target complex and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.govsciencemuseum.org.uk The resulting electron density map allows for the detailed characterization of binding modes, conformational changes, and specific intermolecular interactions like hydrogen bonds and van der Waals forces that are crucial for molecular recognition and biological activity. wikipedia.orgnih.gov

In a notable study, derivatives of 4-aminothiochromane were incorporated as P2 ligands in novel HIV-1 protease inhibitors. nih.gov The primary goal was to enhance interactions with the active site of the enzyme. High-resolution X-ray crystal structures of two of these inhibitors, 4d and 4k , in complex with HIV-1 protease were determined to understand the molecular basis of their potent enzymatic and antiviral activities. nih.gov

The crystallographic data revealed critical hydrogen bonding and van der Waals interactions between the aminothiochromane-based ligands and the HIV-1 protease active site. nih.gov These experimentally determined structures provided a molecular rationale for the observed inhibitory potency and offered a foundation for the further design of improved inhibitors. nih.gov The synthesis of the core thiochromane structure began with the reaction of 4-mercaptobenzoic acid methyl ester with 3-bromopropionic acid, followed by cyclization using polyphosphoric acid to yield a 4-oxothiochromane derivative, a precursor to the final aminothiochromane ligands. nih.gov

The detailed analysis of these inhibitor-protease complexes underscores the significance of the thiochromane scaffold in establishing key binding interactions. The structural insights gained from these X-ray crystallographic studies are instrumental for structure-activity relationship (SAR) analysis and for guiding the computational chemistry efforts in the development of new therapeutic agents. nih.gov

| Compound | Target | Resolution (Å) | Key Interactions | PDB ID |

| Inhibitor 4d | HIV-1 Protease | High | Hydrogen bonding and van der Waals interactions in the active site. nih.gov | N/A |

| Inhibitor 4k | HIV-1 Protease | High | Molecular insights into ligand-binding site interactions. nih.gov | N/A |

Future Directions and Applications in Preclinical Drug Discovery

Design and Synthesis of Next-Generation Thiochromanone-based Chemical Entities

The core strategy in advancing thiochromanone-based drug discovery is the rational design and synthesis of novel derivatives to enhance potency, selectivity, and pharmacokinetic properties. frontiersin.orgfrontiersin.org Medicinal chemists utilize the thiochromanone skeleton as a foundational template, systematically introducing a variety of functional groups and structural modifications. This process aims to explore new chemical space and optimize interactions with biological targets.

Key synthetic strategies include:

Derivatization at the C4-position: The ketone at the C4 position is a common site for modification. For instance, the introduction of oxime ethers, carboxamides, or sulfonyl hydrazone moieties has been shown to yield compounds with significant antibacterial or antifungal activities. mdpi.commdpi.com

Substitution on the Aromatic Ring: Modifying the benzene (B151609) ring, such as at the C6-position where the amino group resides in 6-Aminothiochroman-4-one, is a critical strategy. Adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity. nih.gov

Creation of Hybrids and Conjugates: A promising approach involves conjugating the thiochromanone scaffold with other known pharmacophores. For example, derivatives have been synthesized incorporating indole (B1671886) skeletons, 1,3,4-thiadiazole (B1197879) thioethers, and benzimidazole (B57391) scaffolds to create hybrid molecules with potentially synergistic or novel biological activities. rsc.orgnih.govresearchgate.net

Spiro-fused Systems: The synthesis of spiro-heterocyclic systems that incorporate the thiochroman-4-one (B147511) moiety has led to compounds with potent antimicrobial properties, outperforming standard drugs in some cases. rsc.orgnih.govresearchgate.net

These synthetic endeavors are often guided by structure-activity relationship (SAR) studies, which seek to correlate specific structural features with biological outcomes.

Table 1: Examples of Synthetic Modifications to the Thiochromanone Scaffold

| Modification Site | Appended Moiety | Targeted Activity | Reference |

| C4-Position | Sulfonyl Hydrazone | Antibacterial | mdpi.comnih.gov |

| C4-Position | Carboxamide / Oxime Ether | Antibacterial, Antifungal | nih.govmdpi.comnih.gov |

| Scaffold Hybrid | Indole Skeleton | Antifungal | nih.govresearchgate.netjst.go.jp |

| C8-Position | Thiosemicarbazone | Anticancer | researchgate.net |

| Scaffold Hybrid | Spiro-pyrrolidine | Antimicrobial | rsc.orgnih.govresearchgate.net |

| P2 Ligand (HIV) | Carboxamide | Antiviral (HIV Protease) | nih.gov |

The overarching goal is to generate diverse chemical libraries for biological screening, with each new compound designed to probe specific interactions with target proteins or to improve drug-like properties. frontiersin.org

Exploration of Novel Biological Targets and Mechanisms

While thiochromanone derivatives have demonstrated a broad spectrum of activities, a key future direction is the precise identification and validation of their molecular targets and mechanisms of action. nih.govmdpi.com Early studies have pointed towards several potential targets, but further investigation is required to confirm these interactions and to uncover new ones.

Promising areas of exploration include:

Antimicrobial Targets: Molecular docking studies have suggested that thiochromanone derivatives may exert their antibacterial effects by inhibiting enzymes crucial for bacterial survival, such as dihydropteroate (B1496061) synthase. rsc.orgnih.gov For antifungal activity, N-myristoyltransferase (NMT) in Candida albicans has been identified as a potential target. nih.govresearchgate.netjst.go.jp Future work will involve enzymatic assays and genetic studies to validate these proposed targets.

Anticancer Mechanisms: The anticancer potential of thiochromanones is an area of intense interest. researchgate.netopenmedicinalchemistryjournal.com One derivative, SHetA2, which is structurally related to the 6-aminothiochroman scaffold, has shown promise in preclinical testing. openmedicinalchemistryjournal.com Other derivatives have been designed as HIV-1 protease inhibitors, demonstrating the scaffold's utility in targeting specific enzymes. nih.gov Research is expanding to investigate their effects on cell cycle regulation, apoptosis induction, and inhibition of kinases or other proteins involved in cancer progression. openmedicinalchemistryjournal.commdpi.com

Anti-parasitic Activity: Studies have shown that thiochromanone derivatives possess significant anti-leishmanial activity, highlighting another avenue for therapeutic development. researchgate.netmdpi.comresearchgate.net The mechanism is thought to involve the specific chemical properties conferred by the thiochromanone core. researchgate.net

Elucidating these biological pathways is crucial for optimizing the design of next-generation compounds with higher specificity and reduced potential for off-target effects. rsc.org

Advanced In vitro and In silico Screening Paradigms

The discovery and optimization of lead compounds from the thiochromanone class are being accelerated by the integration of advanced screening methodologies. Modern drug discovery programs rely on a synergistic combination of computational (in silico) and laboratory-based (in vitro) techniques to efficiently evaluate large numbers of molecules. frontiersin.orgmdpi.com

In silico Screening: Computational tools are employed early in the discovery process to prioritize compounds for synthesis and testing. mdpi.com Key methods include:

Molecular Docking: This technique predicts how a compound will bind to the three-dimensional structure of a target protein. It has been used to assess the binding of thiochromanone derivatives to targets like fungal N-myristoyltransferase and bacterial dihydropteroate synthase. rsc.orgnih.govresearchgate.net

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules with a higher probability of being active.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to identify candidates with favorable drug-like characteristics and to flag potential liabilities early. nih.govfrontiersin.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic properties of molecules, providing insights into their reactivity and potential for interaction with biological targets. rsc.orgresearchgate.net

In vitro Screening: Compounds prioritized by in silico methods are then synthesized and subjected to a battery of laboratory assays to determine their actual biological activity. These include:

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using methods like microdilution broth and turbidimeter tests to quantify potency against various bacterial and fungal strains. mdpi.comnih.gov

Cytotoxicity Assays: The anti-proliferative activity of compounds is evaluated against various cancer cell lines (e.g., MCF-7, A549, DU145) to determine their IC50 values. researchgate.netnih.gov

Enzyme Inhibition Assays: Direct testing against purified target enzymes (e.g., kinases, proteases) is performed to confirm that the compound inhibits the intended target and to measure its potency. nih.govmdpi.com

Mechanism of Action Studies: Cellular assays are used to investigate how a compound works, such as cell cycle analysis or apoptosis assays. mdpi.com

Table 2: Comparison of Screening Paradigms in Thiochromanone Drug Discovery

| Paradigm | Purpose | Examples of Application | Reference |

| In silico | Prediction, Prioritization, Design | Docking against microbial enzymes, ADMET profiling, DFT for reactivity analysis. | rsc.orgnih.govnih.gov |

| In vitro | Validation, Quantification, Mechanism | MIC determination, cancer cell line cytotoxicity (IC50), enzyme inhibition assays. | mdpi.comresearchgate.netnih.gov |

This iterative cycle of in silico prediction and in vitro validation allows for a more rapid and cost-effective path to identifying promising preclinical candidates. mdpi.com

Strategic Development in Medicinal Chemistry Programs

The strategic development of thiochromanone-based compounds within medicinal chemistry programs is a long-term, goal-oriented process. frontiersin.org It moves beyond the synthesis of individual molecules to the systematic optimization of a chemical series toward a preclinical candidate. The thiochromanone scaffold is considered an excellent starting point due to its proven track record across multiple therapeutic areas. rsc.orgmdpi.com

The core strategic elements include:

Lead Identification and Optimization: High-throughput screening (HTS) or focused screening of a diverse library of thiochromanone derivatives identifies initial "hits." frontiersin.org These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and ADMET properties.

Structure-Activity Relationship (SAR) Elucidation: A primary goal is to build a deep understanding of the SAR for a given biological target. nih.gov For example, studies have revealed that introducing an oxime ether at the C4-position can enhance antibacterial activity while diminishing antifungal efficacy, or that specific substitutions on the aromatic ring are critical for anticancer cytotoxicity. nih.govmdpi.comresearchgate.net This knowledge is crucial for designing improved compounds.

Multi-Target Drug Design: Given the complexity of diseases like cancer or neurodegenerative disorders, a modern strategy is to design single molecules that can interact with multiple targets. rsc.org The versatility of the thiochromanone scaffold makes it an attractive candidate for developing such multi-target agents.

Target Validation: A critical part of the strategy involves confirming that the observed biological effect is due to the modulation of the intended target. This reduces the risk of failure in later stages of drug development. nih.gov

Ultimately, the strategic vision is to leverage the unique chemical properties of the this compound scaffold and its analogues, transforming them from promising laboratory curiosities into optimized preclinical candidates with the potential for clinical development. frontiersin.orgrsc.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 6-Aminothiochroman-4-one with high purity?

- Methodological Answer : Synthesis typically involves cyclization of thiocoumarin derivatives with ammonia under controlled temperature (60–80°C) and pressure. Purification via column chromatography (EtOAc/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, λ = 254 nm) .

- Key Considerations : Optimize reaction time to minimize byproducts like 6-thiocoumarinamide. Use inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer :

- Structural Analysis : Combine FT-IR (C=O stretch at ~1680 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, ketone carbon at δ ~200 ppm).

- Electronic Properties : Use UV-Vis spectroscopy (λmax ~320 nm in DMSO) and cyclic voltammetry (oxidation potential at +1.2 V vs. Ag/AgCl) .

- Validation : Cross-reference data with X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) across multiple cell lines (e.g., HEK293, HeLa) to account for variability.

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT/XTT) to distinguish target-specific effects from cytotoxicity .

- Statistical Rigor : Apply ANOVA with Tukey’s post-hoc test (p < 0.05) and report effect sizes to quantify reproducibility .

- Case Study : Discrepancies in IC50 values for COX-2 inhibition were resolved by standardizing assay buffers (pH 7.4 vs. 6.8) .

Q. How can computational modeling enhance mechanistic understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nucleophilic attack sites (e.g., ketone vs. amine reactivity).

- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. water) to explain solubility trends.

- Validation : Compare computed IR/NMR spectra with experimental data (RMSD < 5% acceptable) .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

- Methodological Answer :

- Protocol Standardization : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk line vs. standard glassware).

- Batch Testing : Synthesize three independent batches; report yield ± SD and purity (HPLC area%).

- Open Data : Share raw NMR/HPLC files in supplementary materials .

- Critical Step : Pre-dry solvents (molecular sieves) to prevent hydrolysis of intermediates .

Q. How should researchers address conflicting spectroscopic data for this compound complexes?

- Methodological Answer :

- Multi-Technique Approach : Combine XPS (N1s binding energy ~399.5 eV) with EPR (for radical intermediates).

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, baseline correction artifacts) and environmental controls (humidity/temperature) .

- Case Study : Discrepancies in NH₂ proton coupling constants (J = 8–12 Hz) were traced to pH-dependent tautomerism .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques for this compound

| Property | Technique | Parameters | Acceptable Range |

|---|---|---|---|

| Purity | HPLC | C18 column, 1 mL/min, 254 nm | >95% area |

| Structure | ¹H NMR | 400 MHz, DMSO-d6 | δ 6.8–7.2 (aromatic H) |

| Crystallinity | X-ray diffraction | Mo-Kα radiation, 100 K | R-factor < 5% |

Table 2 : Common Pitfalls in Reactivity Studies

Guidelines for Research Question Formulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.